molecular formula C22H18F3N3O2S2 B2595342 2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 877654-10-9

2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2595342
CAS RN: 877654-10-9
M. Wt: 477.52
InChI Key: QBOKXHYMNHKVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a tetrahydrothieno[3,2-d]pyrimidin-2-yl group, a trifluoromethylphenyl group, and a p-tolyl group. These groups suggest that the compound may have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a tetrahydrothieno[3,2-d]pyrimidin-2-yl group suggests a cyclic structure, while the trifluoromethylphenyl and p-tolyl groups are aromatic and would contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is electron-withdrawing, which could make the compound more reactive towards nucleophiles. The aromatic phenyl groups could also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its electronegativity and polarity. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Cancer Research

This compound has shown promise as a c-Met kinase inhibitor . Kinase inhibitors are a class of drugs that block certain enzymes called kinases, which are involved in the growth and spread of cancer cells. By inhibiting c-Met kinase, this compound could potentially be used to treat various forms of cancer, including those resistant to other treatments.

Drug Development

The presence of the trifluoromethyl group is significant in pharmaceuticals . This group can increase the biological activity and stability of compounds, making them more effective as drugs. The compound’s structure could be utilized in the development of new medications with improved efficacy and pharmacokinetic properties.

Agricultural Chemicals

Compounds with trifluoromethyl groups are also important in the development of agrochemicals . They can be used to create more potent and durable pesticides and herbicides, which are crucial for protecting crops and ensuring food security.

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. Compounds with similar structures are often used in medicinal chemistry, so it could be interesting to explore its potential uses in this field .

properties

IUPAC Name

N-(4-methylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O2S2/c1-13-5-7-15(8-6-13)26-18(29)12-32-21-27-17-9-10-31-19(17)20(30)28(21)16-4-2-3-14(11-16)22(23,24)25/h2-8,11H,9-10,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOKXHYMNHKVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

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